4-(Hydroxyamino)naphthalen-1-ol
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Overview
Description
4-(Hydroxyamino)naphthalen-1-ol is a chemical compound that belongs to the class of naphthalene derivatives Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings The compound this compound is characterized by the presence of a hydroxyamino group (-NH-OH) and a hydroxyl group (-OH) attached to the naphthalene ring
Preparation Methods
The synthesis of 4-(Hydroxyamino)naphthalen-1-ol can be achieved through several synthetic routes. One common method involves the bioconversion of substituted naphthalenes using aromatic dihydroxylating dioxygenases and subsequent treatment with hydrochloric acid in methanol (HCl/MeOH) to yield hydroxylated products . Industrial production methods may involve the distillation and fractionation of petroleum or coal tar to obtain naphthalene, followed by specific chemical reactions to introduce the hydroxyamino and hydroxyl groups .
Chemical Reactions Analysis
4-(Hydroxyamino)naphthalen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can react with ninhydrin to form complex products involving the oxime group . Common reagents used in these reactions include ninhydrin, hydrochloric acid, and methanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Hydroxyamino)naphthalen-1-ol has several scientific research applications. It has been studied for its potential antioxidant activity, which makes it useful in biological and medical research . Additionally, naphthalene derivatives, including this compound, have shown antimicrobial, cytotoxic, and anti-inflammatory properties . These properties make the compound valuable in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(Hydroxyamino)naphthalen-1-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxyamino and hydroxyl groups play a crucial role in its reactivity and biological activity. For instance, the compound may inhibit specific enzymes or interact with cellular components to exert its effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
4-(Hydroxyamino)naphthalen-1-ol can be compared with other naphthalene derivatives, such as 1,4-naphthoquinone and its oxime derivatives . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the hydroxyamino group in this compound distinguishes it from other naphthalene derivatives and contributes to its unique properties and applications.
Properties
Molecular Formula |
C10H9NO2 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-(hydroxyamino)naphthalen-1-ol |
InChI |
InChI=1S/C10H9NO2/c12-10-6-5-9(11-13)7-3-1-2-4-8(7)10/h1-6,11-13H |
InChI Key |
UJUBYVRYNQGAIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NO |
Origin of Product |
United States |
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